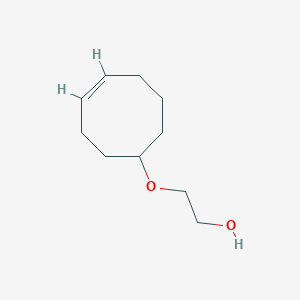
(E)-2-(cyclooct-4-enyloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(cyclooct-4-enyloxy)ethanol is an organic compound characterized by the presence of a cyclooctene ring and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(cyclooct-4-enyloxy)ethanol typically involves the reaction of cyclooctene with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the nucleophilic attack of the ethylene oxide on the cyclooctene, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(cyclooct-4-enyloxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclooct-4-enone or cyclooct-4-enal.
Reduction: Formation of 2-(cyclooctyloxy)ethanol.
Substitution: Formation of various substituted ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(cyclooct-4-enyloxy)ethanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(cyclooctyloxy)ethanol: Lacks the double bond in the cyclooctene ring.
(E)-2-(cyclohex-4-enyloxy)ethanol: Contains a cyclohexene ring instead of a cyclooctene ring.
(E)-2-(cyclooct-4-enyloxy)propane: Contains a propane group instead of an ethylene group.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-[(4Z)-cyclooct-4-en-1-yl]oxyethanol |
InChI |
InChI=1S/C10H18O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h1-2,10-11H,3-9H2/b2-1- |
InChI Key |
NFMXXBBCDIEIJX-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OCCO |
Canonical SMILES |
C1CC=CCCC(C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl](/img/structure/B14858111.png)
![7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B14858116.png)
![1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14858125.png)

![[1-[(Phenylmethyl)amino]ethyl]-phosphonic acid dimethyl ester hydrochloride](/img/structure/B14858143.png)


![2-[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14858152.png)
![Pentanamide, N-(3-aminopropyl)-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-](/img/structure/B14858158.png)

![Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate](/img/structure/B14858167.png)



